Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
Overview
Description
Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate, also known as EMPC, is an important organic compound. It has a pyridine ring with a carboxylic acid group and a methyl ketone group attached to it. EMPC has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical And Physiological Effects
Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the reduction of inflammation, and the induction of apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has several advantages for use in lab experiments, including its relatively simple synthesis method and its ability to exhibit multiple biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for the study of Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further studies may be conducted to evaluate its potential toxicity and to optimize its biological activities for specific applications.
Scientific Research Applications
Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate has been studied for its potential use in various scientific research applications, including as a precursor for the synthesis of other organic compounds and as a potential drug candidate. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer activities.
properties
IUPAC Name |
ethyl 6-methyl-1-oxidopyridin-1-ium-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-7(2)10(12)6-8/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBGGNNRTJHVNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C[N+](=C(C=C1)C)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567472 | |
Record name | Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate | |
CAS RN |
13720-81-5 | |
Record name | NSC101603 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101603 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 6-methyl-1-oxo-1lambda~5~-pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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